N-[2-methoxy-5-(pyridin-2-ylmethylsulfamoyl)phenyl]propanamide
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Overview
Description
N-[2-methoxy-5-(pyridin-2-ylmethylsulfamoyl)phenyl]propanamide is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a methoxy group, a pyridinylmethylsulfamoyl group, and a propanamide moiety, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-methoxy-5-(pyridin-2-ylmethylsulfamoyl)phenyl]propanamide typically involves a multi-step process. One common method includes the following steps:
Nucleophilic Substitution:
Sulfonamide Formation: The attachment of the pyridin-2-ylmethylsulfamoyl group through a sulfonamide linkage.
Amidation: The final step involves the formation of the propanamide moiety.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions: N-[2-methoxy-5-(pyridin-2-ylmethylsulfamoyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonamide group can be reduced to amines.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions involving electrophiles like bromine or nitrating agents.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-[2-methoxy-5-(pyridin-2-ylmethylsulfamoyl)phenyl]propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which N-[2-methoxy-5-(pyridin-2-ylmethylsulfamoyl)phenyl]propanamide exerts its effects involves interactions with specific molecular targets. The sulfonamide group can interact with enzymes, potentially inhibiting their activity. The methoxy and pyridinyl groups may enhance binding affinity and specificity towards certain biological targets, influencing pathways involved in inflammation or microbial growth.
Comparison with Similar Compounds
- N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide
- N-(2-Methoxy-pyridin-4-yl)-2,2-dimethyl-propionamide
- N-(4-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide
Comparison: N-[2-methoxy-5-(pyridin-2-ylmethylsulfamoyl)phenyl]propanamide is unique due to the presence of the pyridin-2-ylmethylsulfamoyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it a valuable molecule for specific applications in research and industry.
Properties
IUPAC Name |
N-[2-methoxy-5-(pyridin-2-ylmethylsulfamoyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-3-16(20)19-14-10-13(7-8-15(14)23-2)24(21,22)18-11-12-6-4-5-9-17-12/h4-10,18H,3,11H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWICXAAMVNQIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=N2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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